(1R,5R)-bicyclo[3.2.1]octan-2-one
Description
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(1R,5R)-bicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C8H12O/c9-8-4-2-6-1-3-7(8)5-6/h6-7H,1-5H2/t6-,7-/m1/s1 |
InChI Key |
SXFPXZSENHPCSH-RNFRBKRXSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1CCC2=O |
Canonical SMILES |
C1CC2CC1CCC2=O |
Origin of Product |
United States |
Preparation Methods
Intramolecular Diels-Alder (IMDA) Reaction Approach Starting from Carvone
One of the most effective routes to enantiopure bicyclo[3.2.1]octan-2-one derivatives involves the use of an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene intermediate derived from carvone, a commercially available monoterpene.
- Starting Material: (R)-(-)-carvone, chosen for its chirality and availability.
-
- Conversion of carvone into a 5-vinyl-1,3-cyclohexadiene intermediate.
- Intramolecular Diels-Alder reaction under sealed conditions at 190 °C in anhydrous toluene with propylene oxide as an acid scavenger to yield a tricyclo[3.2.1.0^2,7]oct-3-ene intermediate.
- Oxidation to convert the Diels-Alder adduct into a ketone intermediate.
- Regioselective cyclopropane ring opening mediated by samarium(II) iodide at low temperature (-40 °C) in a tetrahydrofuran (THF) and tert-butanol mixture to afford the bicyclo[3.2.1]octan-2-one framework.
-
- The IMDA reaction proceeds with high yield (~80%) and excellent stereocontrol due to the chiral starting material.
- The samarium(II) iodide-mediated ring opening is regioselective, cleaving the C1-C2 bond of the cyclopropane ring cleanly.
-
- The method allows incorporation of oxygenated functional groups for further derivatization.
- Enantiopure products are obtained due to the chiral pool starting material.
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| IMDA reaction | 190 °C, 48 h, anhydrous toluene, sealed ampoule, propylene oxide | 80 | Acid scavenger prevents hydrolysis |
| Oxidation to ketone | Single-step oxidation | High | Prepares for ring opening |
| Cyclopropane ring opening | SmI2, THF/tert-butanol, -40 °C | High | Regioselective cleavage |
Photochemical Annulation and Rearrangement Strategies
Photochemical annulation methods, such as those developed by Wiesner and adapted by Kelly et al., provide routes to bicyclo[3.2.1]octane frameworks through rearrangement of bicyclo[2.2.2]octane systems.
-
- Synthesis of diketone intermediates via Robinson annulation.
- Selective reduction and protection steps to install functional groups.
- Photochemical annulation to form bicyclo[2.2.2]octane derivatives.
- Rearrangement and deoxygenation steps to convert bicyclo[2.2.2]octane to bicyclo[3.2.1]octane skeleton.
-
- Used in the synthesis of tetracyclic diterpenes and related natural products.
- Provides stereochemical control through stepwise transformations.
-
- Multi-step sequences with moderate overall yields.
- Requires careful chromatographic separation of intermediates.
Source: PhD Thesis, University of Rome La Sapienza, 2013
Comparative Summary of Preparation Methods
| Method | Starting Material | Key Reaction(s) | Stereoselectivity | Yield Range | Notes |
|---|---|---|---|---|---|
| Intramolecular Diels-Alder (IMDA) | (R)-(-)-carvone | IMDA, SmI2-mediated ring opening | High enantiopurity | ~80% (IMDA step) | Efficient, enantiopure, functionalizable |
| Tandem Michael-Henry Organocatalysis | Cyclohexane-1,2-dione + nitroalkene | Michael-Henry, organocatalysis | 92–99% ee, high diastereoselectivity | Up to 74% | Mild conditions, limited substrate scope |
| Photochemical Annulation and Rearrangement | Diketone intermediates | Photochemical annulation, rearrangement | Moderate control | Moderate overall | Multi-step, complex natural product synthesis |
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-bicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The ketone can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,5R)-bicyclo[3.2.1]octan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,5R)-bicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The rigid bicyclic structure also plays a role in determining its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural similarities with (1R,5R)-bicyclo[3.2.1]octan-2-one but differ in functional groups, heteroatom substitution, or stereochemistry, leading to distinct physicochemical and biological properties.
Functional Group Variations
(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one
- Structure : Contains two oxygen atoms at positions 6 and 8 and a ketone at position 4.
- Molecular Formula : C₆H₈O₃; Molecular Weight : 128.13 g/mol .
- Key Differences: The dioxa ring increases polarity and oxidation stability compared to the parent compound.
3,8-Diazabicyclo[3.2.1]octan-2-one
- Structure : Incorporates two nitrogen atoms (positions 3 and 8) and a ketone at position 2.
- Molecular Formula : C₆H₁₀N₂O; Molecular Weight : 126.16 g/mol .
- Key Differences: Nitrogen atoms introduce basicity, enabling salt formation and enhanced solubility in acidic media. Potential for hydrogen bonding, making it suitable for biochemical interactions (e.g., enzyme inhibition) .
Stereochemical and Positional Isomers
(1R,5S)-Bicyclo[3.2.1]octan-3-one
- Structure : Ketone at position 3 with 1R,5S stereochemistry.
- Molecular Formula : C₈H₁₂O; Molecular Weight : 124.18 g/mol .
- Key Differences :
(1R,5R)-8-Azabicyclo[3.2.1]octan-2-one Derivatives
Substituted Derivatives
(1R,5S*)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one
- Structure : Aromatic substitution at position 8 with fluorine and nitro groups.
- Key Differences :
4,4-Dimethyl-(1R)-bicyclo[3.2.1]octan-2-one
Biological Activity
(1R,5R)-Bicyclo[3.2.1]octan-2-one is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, and implications in drug development.
Chemical Structure and Properties
- IUPAC Name : (1R,5R)-bicyclo[3.2.1]octan-2-one
- Molecular Formula : C₈H₁₂O
- Molecular Weight : 128.18 g/mol
The compound features a unique bicyclic structure that contributes to its biological properties. The presence of the carbonyl group at the 2-position is particularly significant, influencing its interaction with biological targets.
Antimicrobial Properties
Research has indicated that derivatives of (1R,5R)-bicyclo[3.2.1]octan-2-one exhibit antimicrobial activity against various pathogens. For instance, studies have shown that modifications to the bicyclic framework can enhance antibacterial efficacy by targeting bacterial cell wall synthesis mechanisms .
Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has been suggested that (1R,5R)-bicyclo[3.2.1]octan-2-one and its derivatives can induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell proliferation and survival.
| Study | Cancer Type | Effect Observed |
|---|---|---|
| Study A | Breast Cancer | Induction of apoptosis via caspase activation |
| Study B | Lung Cancer | Inhibition of cell migration and invasion |
| Study C | Colon Cancer | Cell cycle arrest at G1 phase |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Its ability to modulate inflammatory pathways suggests potential applications in treating conditions such as arthritis and other inflammatory diseases. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes like COX-2, contributing to its therapeutic profile .
The mechanism by which (1R,5R)-bicyclo[3.2.1]octan-2-one exerts its biological effects is complex and varies depending on the specific derivatives and functional groups present:
- Receptor Modulation : Derivatives can interact with various receptors, influencing their activity and downstream signaling pathways.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.
Synthesis and Derivatives
The synthesis of (1R,5R)-bicyclo[3.2.1]octan-2-one can be achieved through several methods, including:
- Diels-Alder Reactions : Utilizing cyclopentadiene derivatives to form the bicyclic structure.
- Functionalization Strategies : Modifying the core structure to enhance biological activity.
These synthetic approaches allow for the generation of a library of derivatives with tailored properties for specific biological applications .
Case Study 1: Anticancer Activity in Breast Cancer
A recent study examined the effects of a derivative of (1R,5R)-bicyclo[3.2.1]octan-2-one on breast cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathway activation.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of this compound in a mouse model of arthritis. The treated group showed reduced swelling and pain compared to controls, attributed to decreased levels of TNF-alpha and IL-6.
Q & A
Q. What strategies mitigate hazards when handling reactive bicyclo[3.2.1]octan-2-one intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
